tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate
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Overview
Description
tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate is a bicyclic organic compound with the molecular formula C14H22O3. It is characterized by a bicyclo[3.3.1]nonane core structure with a tert-butyl ester and a ketone functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate typically involves the following steps:
Formation of the bicyclic core: The bicyclo[3.3.1]nonane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the tert-butyl ester: The tert-butyl ester group can be introduced via esterification using tert-butyl alcohol and an appropriate acid catalyst.
Oxidation to form the ketone: The ketone functional group can be introduced through oxidation of the corresponding alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by esterification and oxidation steps. The choice of reagents and conditions would be optimized for cost, yield, and safety considerations.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development and discovery.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate depends on the specific reactions it undergoes. For example, in oxidation reactions, the ketone group is converted to a carboxylic acid through the transfer of oxygen atoms. In reduction reactions, the ketone group is converted to an alcohol through the addition of hydrogen atoms. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 9-oxobicyclo[3.3.1]nonane-2-carboxylate: Similar structure but with the ester group at a different position.
tert-Butyl 9-oxobicyclo[3.3.1]nonane-4-carboxylate: Similar structure but with the ester group at a different position.
tert-Butyl 9-oxobicyclo[3.3.1]nonane-5-carboxylate: Similar structure but with the ester group at a different position.
Uniqueness
tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate is unique due to the specific positioning of the ester and ketone groups on the bicyclic core. This positioning can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C14H22O3 |
---|---|
Molecular Weight |
238.32 g/mol |
IUPAC Name |
tert-butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C14H22O3/c1-14(2,3)17-13(16)11-7-9-5-4-6-10(8-11)12(9)15/h9-11H,4-8H2,1-3H3 |
InChI Key |
QGBHJICVEUKLQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2CCCC(C1)C2=O |
Origin of Product |
United States |
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